molecular formula C14H18FNO5 B1303048 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959583-77-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No.: B1303048
CAS No.: 959583-77-8
M. Wt: 299.29 g/mol
InChI Key: YNOBBUWJBOPQEM-QWRGUYRKSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid is a useful research compound. Its molecular formula is C14H18FNO5 and its molecular weight is 299.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Hydroxycinnamates and Antioxidant Activities

Hydroxycinnamates, including ferulic acid, coumaric acid, caffeic acid, and their derivatives, are widely distributed in nature and exhibit significant antioxidant activities. These compounds are found in various food groups, especially in cereals, legumes, fruits, and vegetables. Their antioxidant mechanism involves scavenging different types of free radicals and acting as chain-breaking antioxidants. The structural effects, such as the presence of hydroxyl groups and their positions on the aromatic ring, significantly influence their antioxidant potency. This information could be relevant when considering the antioxidant potential of complex molecules including fluorophenyl groups (Shahidi & Chandrasekara, 2010).

Biological Activities of Hydroxycinnamates

Further studies on hydroxycinnamates have revealed a broad range of biological activities beyond their antioxidant properties. These include antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The structure-activity relationships (SARs) of these compounds have been extensively studied, highlighting the importance of specific structural features, such as the unsaturated bond in the side chain and modifications on the aromatic ring and carboxylic function, for their biological activities (Razzaghi-Asl et al., 2013).

Applications in Drug Synthesis

Levulinic acid, identified as a key building block chemical from biomass, showcases the utility of specific carboxylic acids in drug synthesis. Its derivatives are used to synthesize a variety of value-added chemicals, demonstrating the potential of carboxylic acids with specific functionalities, like those in the compound , in medicinal chemistry. Levulinic acid's flexibility and diverse applications in cancer treatment, medical materials, and other medical fields underline the significant role of carboxylic acid derivatives in drug development (Zhang et al., 2021).

Protein Design and Fluorinated Amino Acids

Fluorinated compounds, including fluorophenyl groups, have unique physicochemical properties that have been exploited in protein design to enhance stability and biological activity. Proteins incorporating highly fluorinated analogs of amino acids exhibit increased resistance to chemical and thermal denaturation, retaining their structure and function. This suggests the potential of incorporating fluorine-containing compounds into proteins to create novel biomaterials with enhanced properties (Buer & Marsh, 2012).

Properties

IUPAC Name

(2S,3S)-3-(4-fluorophenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(11(17)12(18)19)8-4-6-9(15)7-5-8/h4-7,10-11,17H,1-3H3,(H,16,20)(H,18,19)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNOBBUWJBOPQEM-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376150
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959583-77-8
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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